2'-(Methylamino)biphenyl-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

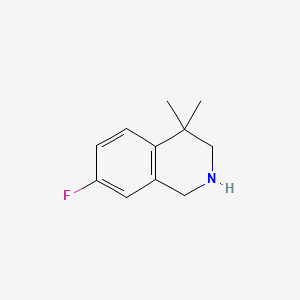

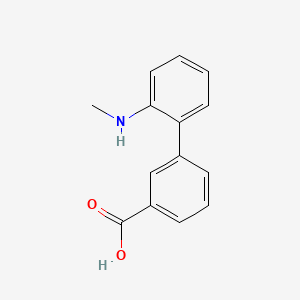

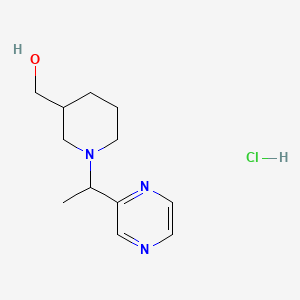

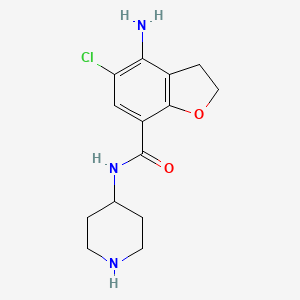

2’-(Methylamino)biphenyl-3-carboxylic acid is a chemical compound . It is a derivative of biphenyl-3-carboxylic acid . The molecular formula is C14H13NO2 .

Molecular Structure Analysis

The molecular structure of 2’-(Methylamino)biphenyl-3-carboxylic acid can be analyzed using various techniques such as NMR and HPLC/GC . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 2'-(methylamino)biphenyl-3-carboxylic acid, play a significant role in biotechnological applications, particularly in their interaction with microbial biocatalysts. These acids can inhibit microbial growth at concentrations below the desired yield, impacting the production of biorenewable chemicals. Research has focused on understanding how carboxylic acids affect microbes like Escherichia coli and Saccharomyces cerevisiae to develop strategies for increasing microbial robustness against such inhibitors. This involves studying changes in cell membrane properties and intracellular pH, which are critical for enhancing tolerance to carboxylic acid stress (Jarboe et al., 2013).

Solvent Developments for Carboxylic Acid Extraction

The extraction of carboxylic acids from aqueous streams is vital for their use in industrial applications, including the production of bio-based plastics. Advances in solvent technology, such as the use of ionic liquids and improvements in traditional amine-based solvents, have enhanced the efficiency of carboxylic acid recovery. This research is crucial for the economic viability of processes utilizing carboxylic acids as precursors for various industrial chemicals (Sprakel & Schuur, 2019).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, chemically related to 2'-(methylamino)biphenyl-3-carboxylic acid, have been extensively studied for their anticancer properties. These compounds, owing to their structural flexibility, have shown promise in medicinal research as potential antitumor agents. The review of various cinnamoyl acids, esters, amides, and related derivatives highlights their underutilized potential in cancer therapy and calls for further exploration in this field (De, Baltas, & Bedos-Belval, 2011).

Novel Carboxylic Acid Bioisosteres in Drug Design

The carboxylic acid functional group, similar to that in 2'-(methylamino)biphenyl-3-carboxylic acid, is pivotal in the pharmacophore of numerous drugs. Due to certain limitations of carboxylic acid-containing drugs, such as toxicity or reduced metabolic stability, medicinal chemists have sought novel bioisosteres to circumvent these challenges. Recent advancements have focused on improving the pharmacological profiles of drugs through the development of new carboxylic acid substitutes, showcasing the continuous innovation required in drug design (Horgan & O’Sullivan, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

3-[2-(methylamino)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXPNNDERWQIOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681776 |

Source

|

| Record name | 2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Methylamino)biphenyl-3-carboxylic acid | |

CAS RN |

1215206-12-4 |

Source

|

| Record name | 2′-(Methylamino)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)

![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)